molecular formula C13H16Cl2N2O B11953263 1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine CAS No. 38045-03-3

1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine

Cat. No.: B11953263
CAS No.: 38045-03-3
M. Wt: 287.18 g/mol
InChI Key: UDTAYSWTMNNOEN-UHFFFAOYSA-N
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Description

1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine is a chemical compound with the molecular formula C12H14Cl2N2O It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dichlorophenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine typically involves the reaction of 3,4-dichloroaniline with 2-methylpiperidine in the presence of a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(N-(3,4-Dichlorophenyl)carbamoyl)-4-methylpiperidine
  • 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine
  • 1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine

Uniqueness

1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 3,4-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

38045-03-3

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H16Cl2N2O/c1-9-4-2-3-7-17(9)13(18)16-10-5-6-11(14)12(15)8-10/h5-6,8-9H,2-4,7H2,1H3,(H,16,18)

InChI Key

UDTAYSWTMNNOEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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